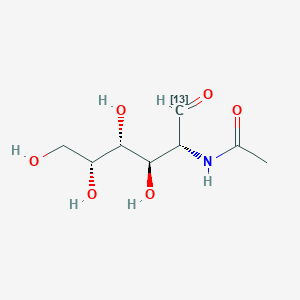

D-N-Acetylgalactosamine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1 |

InChI Key |

MBLBDJOUHNCFQT-XBMQVNBDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-N-Acetylgalactosamine-13C: A Technical Guide to its Role in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of D-N-Acetylgalactosamine-13C (¹³C-GalNAc), a stable isotope-labeled monosaccharide, and its pivotal role in advancing metabolic research, particularly in the field of glycobiology. This document details the fundamental properties of ¹³C-GalNAc, its application in metabolic labeling and flux analysis, and provides detailed experimental protocols for its use. Quantitative data from representative studies are summarized, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in elucidating the complexities of glycosylation.

Introduction: The Significance of Glycosylation and Isotopic Tracers

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including protein folding, cell-cell recognition, signaling, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. Consequently, the ability to study and quantify glycosylation pathways is of paramount importance for both basic research and the development of novel therapeutics.

D-N-Acetylgalactosamine (GalNAc) is a key monosaccharide, notably serving as the initiating sugar in mucin-type O-glycosylation, a prevalent form of protein modification. The study of GalNAc metabolism and its incorporation into glycoproteins provides a window into the intricate regulation of these pathways.

Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C), has emerged as a powerful technique for tracing the metabolic fate of molecules within complex biological systems. D-N-Acetylgalactosamine-¹³C is a version of GalNAc where one or more carbon atoms are replaced with the ¹³C isotope. This "heavy" label allows researchers to distinguish exogenously supplied GalNAc from the endogenous pool and track its incorporation into various metabolic pathways and downstream glycoconjugates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Concepts: Metabolic Labeling and Flux Analysis

The utility of D-N-Acetylgalactosamine-¹³C in metabolic studies is primarily centered around two key concepts: metabolic labeling and metabolic flux analysis.

2.1. Metabolic Labeling with ¹³C-GalNAc

Metabolic labeling with ¹³C-GalNAc involves introducing the labeled sugar to cells or organisms in culture. The cells take up the ¹³C-GalNAc and utilize it in their native metabolic pathways. This results in the incorporation of the ¹³C label into downstream metabolites and, most importantly, into glycoproteins through the O-glycosylation pathway. By analyzing the proteome for the presence of ¹³C-labeled glycans, researchers can identify and quantify proteins that are actively undergoing O-glycosylation.

2.2. Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. When combined with stable isotope tracers like ¹³C-GalNAc, ¹³C-MFA allows for the precise measurement of the flow of carbon atoms through specific pathways. By analyzing the distribution of ¹³C isotopes in various metabolites over time, researchers can build computational models to estimate the intracellular flux of the GalNAc salvage pathway and its contribution to the synthesis of UDP-GalNAc, the activated sugar donor for O-glycosylation.

Physicochemical Properties of D-N-Acetylgalactosamine-¹³C

A summary of the key physicochemical properties of both unlabeled and ¹³C-labeled D-N-Acetylgalactosamine is presented in Table 1. The primary difference lies in the molecular weight, which is increased by the number of ¹³C atoms incorporated.

| Property | D-N-Acetylgalactosamine | D-N-Acetylgalactosamine-¹³C (representative) |

| Molecular Formula | C₈H₁₅NO₆ | C₇[¹³C]H₁₅NO₆ |

| Molecular Weight | 221.21 g/mol | 222.20 g/mol (for a single ¹³C label) |

| CAS Number | 1811-31-0 | Varies based on labeling pattern (e.g., 478518-53-5 for [1-¹³C]) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in water | Soluble in water |

Table 1: Physicochemical Properties of D-N-Acetylgalactosamine and its ¹³C-labeled counterpart.

Key Metabolic Pathways Involving D-N-Acetylgalactosamine

D-N-Acetylgalactosamine-¹³C is utilized by cells through the GalNAc salvage pathway, which ultimately leads to its incorporation into O-glycans. A simplified diagram of this pathway is presented below.

Figure 1: Simplified diagram of the D-N-Acetylgalactosamine-¹³C metabolic labeling pathway. This diagram illustrates the key enzymatic steps involved in the conversion of extracellular ¹³C-GalNAc to UDP-GalNAc-¹³C and its subsequent incorporation into glycoproteins.

Experimental Protocols

This section provides a detailed, generalized protocol for a ¹³C-GalNAc metabolic labeling experiment followed by mass spectrometry-based analysis. This protocol is a composite based on established methods for stable isotope tracing in glycobiology.

5.1. Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO, or a cancer cell line of interest).

-

Cell Culture Medium: Appropriate base medium (e.g., DMEM, RPMI-1640) and supplements (e.g., fetal bovine serum, penicillin-streptomycin). For labeling experiments, custom media lacking the unlabeled counterpart of the tracer is preferred.

-

D-N-Acetylgalactosamine-¹³C: High-purity, sterile-filtered.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification Assay: (e.g., BCA or Bradford assay).

-

SDS-PAGE reagents and equipment.

-

In-gel digestion reagents: Dithiothreitol (DTT), iodoacetamide (IAA), sequencing-grade modified trypsin.

-

Glycopeptide Enrichment Kit: (e.g., based on lectin affinity or hydrophilic interaction liquid chromatography - HILIC).

-

Mass Spectrometry Grade Solvents: Acetonitrile, water, formic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

5.2. Experimental Workflow

The general workflow for a ¹³C-GalNAc metabolic labeling experiment is depicted below.

Figure 2: General experimental workflow for ¹³C-GalNAc metabolic labeling and analysis. This flowchart outlines the major steps from cell culture to data analysis.

5.3. Detailed Methodologies

Step 1: Cell Culture and Labeling

-

Seed cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).

-

Prepare the labeling medium by supplementing the base medium with all necessary components except for unlabeled GalNAc. Add D-N-Acetylgalactosamine-¹³C to the desired final concentration (e.g., 50-200 µM).

-

Remove the standard culture medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.

-

Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of ¹³C-GalNAc incorporation.

Step 2: Cell Harvest and Lysis

-

At each time point, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each dish and scrape the cells.

-

Collect the cell lysates and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

Step 3: Protein Quantification and Preparation

-

Determine the protein concentration of each lysate using a standard protein assay.

-

Normalize the protein concentrations across all samples.

-

Resolve a defined amount of protein (e.g., 50 µg) from each sample by SDS-PAGE.

Step 4: In-gel Digestion

-

Excise the entire protein lane from the gel and cut it into small pieces.

-

Destain the gel pieces with an appropriate destaining solution (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Digest the proteins overnight with trypsin at 37°C.

-

Extract the resulting peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Dry the extracted peptides in a vacuum centrifuge.

Step 5: Glycopeptide Enrichment (Optional)

-

Resuspend the dried peptides in the appropriate binding buffer for the chosen enrichment method.

-

Perform enrichment of O-glycopeptides according to the manufacturer's protocol.

-

Wash the enrichment matrix to remove non-glycosylated peptides.

-

Elute the enriched glycopeptides.

-

Desalt the eluted glycopeptides using a C18 StageTip or equivalent.

Step 6: LC-MS/MS Analysis

-

Resuspend the final peptide or glycopeptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Employ a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation (e.g., by higher-energy collisional dissociation - HCD).

Step 7: Data Analysis

-

Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Byonic).

-

Perform a database search against the appropriate protein sequence database.

-

Specify the ¹³C-GalNAc modification as a variable modification in the search parameters.

-

Identify and quantify the relative abundance of ¹³C-labeled glycopeptides across the different time points.

Data Presentation and Interpretation

The quantitative data obtained from ¹³C-GalNAc labeling experiments can be presented in various formats to facilitate interpretation.

6.1. Tabular Summary of Quantitative Data

The following table provides a hypothetical example of how quantitative data on the incorporation of ¹³C-GalNAc into a specific glycoprotein could be presented.

| Time (hours) | Unlabeled Glycopeptide Intensity (Arbitrary Units) | ¹³C-Labeled Glycopeptide Intensity (Arbitrary Units) | % ¹³C Incorporation |

| 0 | 1.00 x 10⁷ | 0 | 0% |

| 6 | 8.50 x 10⁶ | 1.50 x 10⁶ | 15% |

| 12 | 6.20 x 10⁶ | 3.80 x 10⁶ | 38% |

| 24 | 3.10 x 10⁶ | 6.90 x 10⁶ | 69% |

| 48 | 1.20 x 10⁶ | 8.80 x 10⁶ | 88% |

Table 2: Example of quantitative data from a ¹³C-GalNAc metabolic labeling experiment. This table shows the change in the intensity of unlabeled and labeled forms of a specific glycopeptide over time, allowing for the calculation of the percentage of incorporation.

6.2. Interpretation of Results

The rate of incorporation of ¹³C-GalNAc provides insights into the turnover rate of O-glycosylation on specific proteins. A rapid increase in the percentage of ¹³C incorporation suggests a dynamic glycosylation process, while a slower rate may indicate a more stable glycan structure. Comparing these rates between different experimental conditions (e.g., drug treatment vs. control) can reveal how specific perturbations affect the O-glycosylation machinery.

Applications in Research and Drug Development

The use of D-N-Acetylgalactosamine-¹³C has significant applications across various stages of biomedical research and drug development.

-

Target Identification and Validation: By identifying proteins that are actively O-glycosylated, ¹³C-GalNAc can help in the discovery of new disease biomarkers and therapeutic targets.

-

Mechanism of Action Studies: Researchers can use ¹³C-GalNAc to investigate how a drug candidate affects specific glycosylation pathways.

-

Pharmacodynamic Biomarker Development: The rate of ¹³C-GalNAc incorporation can serve as a dynamic biomarker to assess the in vivo activity of drugs that target the glycosylation machinery.

-

Understanding Disease Pathophysiology: Tracing the flux of GalNAc in disease models can provide a deeper understanding of how glycosylation is dysregulated and contributes to the disease state.

Conclusion

D-N-Acetylgalactosamine-¹³C is a powerful and versatile tool for the study of O-glycosylation and metabolic pathways. Its application in metabolic labeling and flux analysis, coupled with advanced analytical techniques like mass spectrometry, provides an unprecedented level of detail into the dynamics of protein glycosylation. For researchers, scientists, and drug development professionals, mastering the use of this stable isotope tracer opens up new avenues for discovery and innovation in the ever-expanding field of glycobiology. This technical guide provides a foundational understanding and practical framework for the successful implementation of ¹³C-GalNAc in metabolic studies.

A Technical Guide to 13C Labeled N-acetylgalactosamine: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 13C labeled N-acetylgalactosamine (¹³C-GalNAc). It details experimental protocols for its characterization and use, and visualizes key metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers utilizing ¹³C-GalNAc in metabolic studies, drug development, and glycobiology.

Physicochemical Properties

13C labeled N-acetylgalactosamine is a stable isotope-labeled monosaccharide used as a tracer in metabolic research to probe the intricacies of glycosylation pathways and cellular metabolism. The incorporation of ¹³C isotopes allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The physical and chemical properties of ¹³C-GalNAc are largely identical to the unlabeled form, with the primary difference being the increased molecular weight due to the heavier carbon isotopes.

Quantitative Data Summary

The following tables summarize the key quantitative data for unlabeled and uniformly ¹³C labeled N-acetyl-D-galactosamine.

| Property | Unlabeled N-acetyl-D-galactosamine | N-acetyl-D-[UL-¹³C₆]galactosamine | Data Source(s) |

| Molecular Formula | C₈H₁₅NO₆ | ¹³C₆C₂H₁₅NO₆ | [1][2] |

| Molecular Weight | 221.21 g/mol | 227.16 g/mol | [1][3] |

| CAS Number | 1811-31-0 | Not available | [2] |

| Appearance | White Solid | White Solid | [] |

| Solubility | Soluble in Water | Soluble in Water | [] |

| Property | Value | Data Source(s) |

| Isotopic Enrichment | 99% atom ¹³C | [3][] |

| Chemical Purity | ≥98% | [3][5] |

Experimental Protocols

The analysis of ¹³C labeled N-acetylgalactosamine and its incorporation into biomolecules relies on sensitive analytical techniques. The following sections detail generalized protocols for NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. For ¹³C labeled compounds, ¹³C NMR provides direct information about the labeled carbon atoms.

Objective: To acquire a ¹³C NMR spectrum of ¹³C labeled N-acetylgalactosamine to confirm isotopic incorporation and determine chemical shifts.

Materials:

-

¹³C labeled N-acetylgalactosamine sample

-

D₂O (Deuterium oxide) as a solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the ¹³C labeled N-acetylgalactosamine in 0.5-0.7 mL of D₂O directly in the NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the ¹³C probe.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Typical parameters include:

-

Pulse program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral width: ~200 ppm (centered around 100 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds (a longer delay may be needed for accurate quantification of quaternary carbons).

-

Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum. For aqueous samples, an internal or external standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or referencing the residual solvent signal can be used.

-

Integrate the peaks to determine relative abundances of different carbon environments.

-

Expected Results: The resulting spectrum will show peaks corresponding to the eight carbon atoms of N-acetylgalactosamine. The chemical shifts will be indicative of the local electronic environment of each carbon nucleus. For uniformly labeled samples, all carbon signals will be observable.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the quantification of isotopic enrichment.

Objective: To determine the isotopic enrichment of ¹³C labeled N-acetylgalactosamine using mass spectrometry.

Materials:

-

¹³C labeled N-acetylgalactosamine sample

-

Methanol or water (HPLC grade) as a solvent

-

Mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the ¹³C labeled N-acetylgalactosamine (e.g., 1-10 µg/mL) in an appropriate solvent.

-

For GC-MS analysis, derivatization (e.g., silylation) is typically required to increase volatility.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates, and temperature).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion, liquid chromatography (LC), or gas chromatography (GC).

-

Acquire mass spectra in the appropriate mass range. For N-acetyl-D-[UL-¹³C₆]galactosamine (molecular weight 227.16), the expected [M+H]⁺ ion would be at m/z 228.16.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Determine the mass isotopomer distribution. The presence of a peak at a mass corresponding to the fully labeled compound and the absence or low abundance of peaks corresponding to the unlabeled or partially labeled compound will confirm high isotopic enrichment.

-

Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species.

-

Signaling Pathways and Experimental Workflows

The visualization of metabolic pathways and experimental workflows is crucial for understanding the context in which ¹³C labeled N-acetylgalactosamine is utilized. The following diagrams were generated using the Graphviz DOT language.

Biosynthesis of UDP-N-acetylgalactosamine

This diagram illustrates the metabolic pathway for the synthesis of UDP-N-acetylgalactosamine, the activated form of GalNAc used in glycosylation reactions.

Caption: Metabolic pathways for UDP-GalNAc biosynthesis.

Experimental Workflow for Metabolic Labeling

This diagram outlines a typical experimental workflow for a metabolic labeling study using ¹³C labeled N-acetylgalactosamine.

Caption: Experimental workflow for ¹³C-GalNAc metabolic labeling.

Conclusion

13C labeled N-acetylgalactosamine is an indispensable tool for researchers in glycobiology and metabolic studies. Its well-defined physicochemical properties and the robust analytical methods available for its detection and quantification enable precise tracing of its metabolic fate. The provided experimental protocols and workflow diagrams serve as a foundational guide for the effective implementation of ¹³C-GalNAc in research, ultimately contributing to a deeper understanding of the vital roles of glycosylation in health and disease.

References

D-N-Acetylgalactosamine-13C as a Tracer for In Vivo Glycosylation: A Technical Guide

Abstract

The study of protein glycosylation in vivo provides critical insights into dynamic biological processes in health and disease. Stable isotope tracing, utilizing molecules like D-N-Acetylgalactosamine-13C (¹³C-GalNAc), offers a powerful method to track the flux of monosaccharides through glycosylation pathways and quantify glycoprotein turnover. This technical guide details the core principles, experimental methodologies, and data analysis workflows for using ¹³C-GalNAc as a tracer, specifically for mucin-type O-glycosylation. It is intended for researchers, scientists, and drug development professionals seeking to apply this technique to understand the dynamics of glycosylation in living systems.

Introduction: The Rationale for Tracing Glycosylation

Protein glycosylation is a fundamental post-translational modification that profoundly impacts protein folding, stability, trafficking, and function.[1] Mucin-type O-glycosylation, initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues, is one of the most abundant forms of glycosylation and is implicated in numerous physiological and pathological processes, including immune recognition and cancer.[2][3]

Studying the dynamics of glycosylation in vivo presents significant challenges. Metabolic labeling with stable isotopes provides a robust solution. By introducing a ¹³C-labeled precursor, researchers can track its incorporation into newly synthesized glycans and monitor their fate over time. ¹³C-GalNAc is an ideal tracer for mucin-type O-glycosylation because it is the specific initiating monosaccharide for this pathway, catalyzed by polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs).[4][5] This specificity allows for targeted analysis of this crucial glycosylation pathway.

Table 1: Comparison of Common Metabolic Tracers for Glycosylation Analysis

| Tracer Type | Example(s) | Principle | Primary Application | Advantages | Limitations |

| Stable Isotope | This compound (¹³C-GalNAc) , ¹³C-Glucose | Incorporation of heavy isotopes into the glycan structure, detectable by mass spectrometry.[6] | Quantifying metabolic flux and glycoprotein turnover rates.[7][8] | Non-perturbative; allows for quantitative flux analysis; reflects endogenous pathways. | Requires sensitive mass spectrometry; complex data analysis. |

| Bioorthogonal | N-azidoacetylgalactosamine (GalNAz) | Incorporation of a chemically unique tag (e.g., azide) for subsequent covalent labeling with a probe.[5][9] | Proteomic identification and imaging of glycosylated proteins.[4] | High sensitivity and specificity for detection/imaging; enables affinity purification.[10] | Potential for steric hindrance by the tag; does not directly measure metabolic flux.[11] |

| Radiolabeled | N-acetyl-D-[1-¹⁴C]galactosamine | Incorporation of a radioactive isotope, detectable by scintillation counting or autoradiography.[12] | Classic method for tracing metabolic fate and uptake. | High sensitivity. | Safety and disposal concerns; provides less structural information than MS. |

Metabolic Incorporation of ¹³C-GalNAc

Exogenously administered ¹³C-GalNAc is transported into the cell and enters the GalNAc salvage pathway. It is converted to ¹³C-GalNAc-1-phosphate and subsequently to UDP-¹³C-GalNAc.[10] This activated sugar donor is then utilized by the family of ppGalNAcTs in the Golgi apparatus to glycosylate proteins destined for the secretory pathway, cell surface, or extracellular space.[2]

Figure 1. Metabolic salvage pathway for incorporating ¹³C-GalNAc into O-linked glycoproteins.

Experimental Design and Protocols

The following sections outline a synthesized protocol for an in vivo ¹³C-GalNAc tracing experiment, based on established methodologies for other stable isotope tracers like ¹³C-glucose and glycoproteomic analysis.[3][13][14]

Overall Experimental Workflow

The workflow involves administering the ¹³C-GalNAc tracer to an animal model, followed by a time-course collection of tissues or biofluids. Glycoproteins are then extracted and analyzed by mass spectrometry to determine the rate and extent of ¹³C incorporation.

Figure 2. General experimental workflow for in vivo ¹³C-GalNAc tracing studies.

Detailed Experimental Protocols

Protocol 1: Tracer Administration in a Mouse Model

This protocol is adapted from established methods for in vivo glucose tracing.[13][14]

-

Animal Acclimation: House animals (e.g., C57BL/6 mice) in a controlled environment according to institutional guidelines.

-

Fasting (Optional): Fast mice for 2-4 hours prior to tracer administration to reduce background from dietary sugars. This may improve labeling efficiency, but the necessity should be determined on an organ-by-organ basis.[13][14]

-

Tracer Preparation: Dissolve [U-¹³C]-D-N-Acetylgalactosamine (uniformly labeled) in sterile saline or ddH₂O. A typical dosage, extrapolated from glucose studies, is 2 g/kg body weight.[13]

-

Administration:

-

Oral Gavage: Administer a 250 µL volume of the tracer solution directly into the stomach. This mimics dietary uptake.[13]

-

Intraperitoneal (IP) Injection: Inject the tracer solution into the peritoneal cavity for rapid systemic distribution. This is a common and effective method.[14]

-

Tail Vein Infusion: For steady-state labeling, a continuous infusion via the tail vein can be performed, often preceded by a bolus injection.[15]

-

-

Time Points: Collect tissues and blood at various time points post-administration (e.g., 15 min, 30 min, 2h, 4h, 24h) to capture both rapid incorporation and longer-term turnover.[13]

Table 2: Example Parameters for In Vivo Tracer Administration

| Parameter | Recommendation | Rationale / Reference |

| Animal Model | C57BL/6 Mouse | Common, well-characterized model for metabolic studies. |

| Tracer | [U-¹³C]-D-N-Acetylgalactosamine | Uniform labeling simplifies mass isotopologue analysis. |

| Dosage | 2-4 mg/g (2-4 g/kg) body weight | Effective range demonstrated in ¹³C-glucose bolus studies.[13][14] |

| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage | IP provides rapid systemic availability; gavage models dietary intake.[13][14] |

| Fasting Period | 3-4 hours prior to administration | Reduces background from unlabeled dietary sources.[13] |

| Collection Time Points | 15 min, 30 min, 2h, 4h, 24h | Captures initial labeling kinetics and long-term turnover.[13] |

Protocol 2: Glycopeptide Extraction and Analysis

This protocol is based on the EXoO (Extraction of O-linked Glycopeptides) method and other standard glycoproteomic techniques.[1][3]

-

Tissue Homogenization: Immediately after collection, flash-freeze tissues in liquid nitrogen. Homogenize the frozen tissue in a suitable lysis buffer containing protease inhibitors.

-

Protein Extraction and Digestion: Precipitate proteins (e.g., with acetone) and resuspend in a denaturing buffer. Reduce (with DTT), alkylate (with iodoacetamide), and digest the proteins into peptides using an enzyme like trypsin.

-

Glycopeptide Enrichment: Because glycopeptides are often low in abundance, an enrichment step is crucial. Methods include:

-

Hydrophilic Interaction Chromatography (HILIC).

-

Lectin affinity chromatography (using lectins that bind GalNAc).

-

Chemical capture methods.[3]

-

-

LC-MS/MS Analysis:

-

Separate the enriched glycopeptides using liquid chromatography (LC), typically with a C18 column.

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Acquire tandem MS (MS/MS) spectra using a fragmentation method like Higher-energy Collisional Dissociation (HCD), which provides both peptide sequence and glycan composition information.[3][16]

-

Data Analysis and Interpretation

Identifying Labeled Glycopeptides

The primary data output is a set of mass spectra. The incorporation of ¹³C atoms into a glycopeptide results in a predictable mass shift. For a glycopeptide containing one GalNAc residue, full incorporation of [U-¹³C₈]-GalNAc will result in a mass increase of 8 Daltons. Specialized software is used to identify glycopeptides and quantify the relative abundance of each mass isotopologue (M+0, M+1, ..., M+8).

Quantifying Glycoprotein Turnover

By analyzing the ratio of labeled (newly synthesized) to unlabeled (pre-existing) glycopeptides over time, the turnover rate (synthesis and degradation) of specific glycoproteins can be calculated. A pulse-chase experimental design is ideal for this, where the ¹³C-GalNAc tracer is administered (the "pulse") and the decline in the labeled fraction is monitored over an extended period (the "chase").

References

- 1. Large-scale site-specific mapping of the O-GalNAc glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. Large-scale Mapping of Site-specific O-GalNAc Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The metabolic fate of N-acetyl-D-[1-14C]galactosamine in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with D-N-Acetylgalactosamine-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of biomolecules in dynamic cellular systems. By introducing molecules enriched with heavy isotopes, such as ¹³C, into cellular pathways, researchers can trace their incorporation into macromolecules and measure their turnover rates. This guide focuses on the application of D-N-Acetylgalactosamine-¹³C (GalNAc-¹³C) for the study of mucin-type O-glycosylation, a critical post-translational modification involved in a myriad of biological processes including cell adhesion, signaling, and immunity.

Unlike more common approaches that use general precursors like ¹³C-glucose, which labels a wide array of monosaccharides, direct labeling with GalNAc-¹³C offers a more targeted approach to specifically investigate the synthesis and turnover of O-glycans initiated by GalNAc. This method is particularly relevant for studying glycoproteins on the cell surface and those that are secreted, which are often dysregulated in diseases such as cancer.[1][2] This guide will provide a comprehensive overview of the principles, experimental protocols, data analysis, and applications of metabolic labeling with GalNAc-¹³C.

Core Principles and Biological Pathways

The Mucin-Type O-Glycosylation Pathway

Mucin-type O-glycosylation is initiated in the Golgi apparatus by the addition of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain.[3][4] This initial step is catalyzed by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GALNTs).[4] The initial GalNAc residue, known as the Tn antigen, can then be extended by the sequential addition of other monosaccharides, such as galactose (Gal), N-acetylglucosamine (GlcNAc), and sialic acid, to form a diverse array of O-glycan structures.[2][5]

When cells are cultured in a medium containing GalNAc-¹³C, the labeled monosaccharide is taken up by the cells and enters the hexosamine salvage pathway. It is converted into UDP-GalNAc-¹³C, which is then used by the GALNTs to glycosylate proteins. The incorporation of the heavy isotope allows for the differentiation of newly synthesized glycoproteins from the pre-existing, unlabeled population using mass spectrometry.

Quantitative Data Summary

The quantitative data derived from metabolic labeling experiments are crucial for understanding the dynamics of glycosylation. While direct experimental data for GalNAc-¹³C labeling is not widely published, the following tables provide representative data based on analogous stable isotope labeling experiments with other monosaccharides, such as ¹³C-glucose and ¹³C-mannose.[3][6]

Table 1: Expected Mass Shifts in Mass Spectrometry

| Monosaccharide | Isotopic Label | Number of ¹³C Atoms | Expected Mass Shift (Da) |

| GalNAc | ¹³C₆ | 6 | +6.0201 |

| GalNAc | ¹³C₈ | 8 | +8.0268 |

| GalNAc | ¹³C₈¹⁵N₁ | 8 C, 1 N | +9.0238 |

Note: The exact number of incorporated ¹³C atoms depends on the commercially available labeled GalNAc.

Table 2: Illustrative Incorporation Efficiency and Turnover Rates

| Cell Line | Labeled Monosaccharide | Labeling Time (hours) | Incorporation Efficiency (%) | Protein Half-life (hours) | O-Glycan Half-life (hours) |

| HEK293 | ¹³C₆-GalNAc (hypothetical) | 24 | ~85% | ~36 | ~20 |

| HeLa | ¹³C₆-Glucose | 48 | >95% | ~40 | ~24 |

| Fibroblasts | ¹³C₆-Mannose | 24 | ~30% | Not Reported | Not Reported |

Data for ¹³C-Glucose and ¹³C-Mannose are illustrative and based on published studies. The values for ¹³C₆-GalNAc are hypothetical and represent expected outcomes.

Experimental Protocols

The following is a generalized protocol for metabolic labeling of cultured mammalian cells with GalNAc-¹³C. Optimization of labeling time and concentration is recommended for each cell line and experimental setup.

Cell Culture and Labeling

-

Cell Seeding: Seed adherent cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells, adjust the seeding density to maintain logarithmic growth throughout the experiment.

-

Preparation of Labeling Medium: Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer. For GalNAc-¹³C labeling, a standard medium such as DMEM or RPMI-1640 can be used, supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled monosaccharides. Add the desired concentration of GalNAc-¹³C to the medium. A typical starting concentration is 50-100 µM.

-

Metabolic Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the incorporation of GalNAc-¹³C into newly synthesized glycoproteins. The optimal incubation time depends on the cell doubling time and the turnover rate of the proteins of interest.

Cell Harvesting and Lysis

-

Harvesting: For adherent cells, wash twice with ice-cold PBS and then scrape the cells into a lysis buffer. For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend in lysis buffer.

-

Lysis: Use a lysis buffer compatible with downstream applications, such as RIPA buffer containing protease and phosphatase inhibitors. Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

Protein Digestion and Glycopeptide Enrichment

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by incubating with dithiothreitol (DTT), followed by alkylation of the free thiols with iodoacetamide (IAA).

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.

-

Glycopeptide Enrichment: To increase the sensitivity of detection, enrich the glycopeptides from the complex peptide mixture. This can be achieved using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the enriched glycopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation.

Data Analysis and Interpretation

Identifying Labeled Peptides

The analysis of mass spectrometry data involves identifying peptides and their corresponding glycan modifications. Specialized software is used to search the acquired MS/MS spectra against a protein sequence database. The software should be configured to consider the mass shift introduced by the ¹³C-labeled GalNAc as a variable modification on serine and threonine residues.

Quantification

The relative abundance of the light (unlabeled) and heavy (¹³C-labeled) forms of each glycopeptide is determined by comparing the peak intensities or areas of their respective precursor ions in the MS1 spectra. The ratio of heavy to light provides a measure of the turnover of the glycoprotein.

Applications in Research and Drug Development

Metabolic labeling with GalNAc-¹³C provides a powerful tool for:

-

Understanding Glycan Dynamics: Measuring the turnover rates of specific O-glycans on different proteins and in response to various stimuli.

-

Biomarker Discovery: Identifying changes in O-glycosylation patterns associated with diseases, which could serve as potential biomarkers.

-

Drug Development: Assessing the effect of drugs on glycosylation pathways and understanding the mechanism of action of glycoprotein-targeting therapeutics.

-

Fundamental Biology: Investigating the role of O-glycosylation in protein trafficking, stability, and function.

Conclusion

Metabolic labeling with D-N-Acetylgalactosamine-¹³C is a targeted and powerful approach for the quantitative analysis of mucin-type O-glycosylation. While not as commonly employed as broader labeling strategies, it offers a higher degree of specificity for researchers interested in the dynamics of O-glycans. By providing detailed protocols and a framework for data analysis, this guide aims to facilitate the adoption of this technique for advancing our understanding of the crucial role of O-glycosylation in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Glycoproteomics for N-Glycoproteome Profiling | Springer Nature Experiments [experiments.springernature.com]

- 6. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Sweet Secrets of Cells: A Technical Guide to D-N-Acetylgalactosamine-13C in Glycoprotein Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of glycoproteins, essential players in a vast array of biological processes, is a field of intense scientific inquiry. Understanding their biosynthesis is paramount for deciphering disease mechanisms and developing novel therapeutics. This in-depth technical guide explores the use of a powerful tool in this endeavor: D-N-Acetylgalactosamine-13C (¹³C-GalNAc). By tracing the metabolic fate of this stable isotope-labeled monosaccharide, researchers can illuminate the complex pathways of O-linked glycosylation, quantify glycoprotein dynamics, and gain critical insights for drug development.

The Central Role of D-N-Acetylgalactosamine in O-Linked Glycosylation

O-linked glycosylation, a crucial post-translational modification, is initiated by the attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide chain. This process, occurring primarily in the Golgi apparatus, is orchestrated by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts)[1][2]. The initial GalNAc residue, termed the Tn antigen, can be further elongated by the sequential addition of other monosaccharides, leading to a diverse array of O-glycan structures, including Core 1, 2, 3, and 4 structures[3][4][5]. These intricate carbohydrate chains play vital roles in protein folding, stability, cell-cell recognition, and signaling[2].

Metabolic Labeling with D-N-Acetylgalactosamine-¹³C: A Window into Glycoprotein Dynamics

Metabolic labeling with stable isotopes offers a non-radioactive and powerful method to study the biosynthesis and turnover of glycoproteins[6]. By introducing ¹³C-GalNAc into cell culture or animal models, the heavy isotope is incorporated into the O-glycan structures of newly synthesized glycoproteins. This "tagging" allows for their differentiation from the pre-existing, unlabeled glycoprotein pool. Subsequent analysis by mass spectrometry enables the precise quantification of ¹³C incorporation, providing a dynamic view of glycoprotein synthesis, trafficking, and degradation[7].

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-GalNAc metabolic labeling experiment, illustrating the types of insights that can be gained.

Table 1: Quantification of ¹³C-GalNAc Incorporation into a Specific Glycoprotein Over Time

| Time Point (hours) | % ¹³C-Labeled Glycoprotein |

| 0 | 0 |

| 6 | 15.2 ± 1.8 |

| 12 | 35.7 ± 2.5 |

| 24 | 68.9 ± 3.1 |

| 48 | 92.3 ± 1.5 |

Table 2: Relative Abundance of O-Glycan Structures on a Glycoprotein after ¹³C-GalNAc Labeling

| O-Glycan Structure | Relative Abundance (%) |

| Tn antigen (GalNAc) | 12.5 |

| Core 1 (Galβ1-3GalNAc) | 45.8 |

| Sialyl-Tn (Siaα2-6GalNAc) | 8.2 |

| Core 2 (GlcNAcβ1-6(Galβ1-3)GalNAc) | 25.3 |

| Other | 8.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of D-N-Acetylgalactosamine-¹³C.

Metabolic Labeling of Cultured Cells with ¹³C-GalNAc

Objective: To incorporate ¹³C-GalNAc into the O-glycans of glycoproteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

D-N-Acetylgalactosamine-¹³C (¹³C-GalNAc)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

Procedure:

-

Culture cells to approximately 70-80% confluency in a standard culture dish.

-

Prepare the labeling medium by supplementing the complete culture medium with a final concentration of 50-100 µM ¹³C-GalNAc. The optimal concentration may need to be determined empirically for each cell line.

-

Remove the standard culture medium from the cells and wash the cell monolayer twice with sterile PBS.

-

Add the pre-warmed ¹³C-GalNAc containing labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

The protein lysate is now ready for downstream analysis, such as immunoprecipitation or mass spectrometry.

Enrichment and Mass Spectrometry Analysis of ¹³C-GalNAc Labeled Glycoproteins

Objective: To isolate and analyze ¹³C-labeled glycoproteins by mass spectrometry to determine the extent of labeling and identify glycosylation sites.

Materials:

-

Protein lysate from ¹³C-GalNAc labeled cells

-

Antibody specific to the glycoprotein of interest (for immunoprecipitation)

-

Protein A/G agarose beads

-

Wash buffers (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Trypsin (mass spectrometry grade)

-

Reduction and alkylation reagents (DTT and iodoacetamide)

-

Solid-phase extraction (SPE) C18 cartridges

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Immunoprecipitation (Optional, for specific glycoprotein analysis): a. Incubate the protein lysate with an antibody specific to the target glycoprotein overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C. c. Pellet the beads by centrifugation and wash them three times with wash buffer. d. Elute the glycoprotein from the beads using an appropriate elution buffer.

-

In-solution or In-gel Digestion: a. Denature the protein sample by heating. b. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide. c. Digest the protein into peptides using trypsin overnight at 37°C.

-

Peptide Desalting: a. Acidify the peptide solution with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 SPE cartridge. c. Elute the peptides with a solution of acetonitrile and TFA. d. Dry the eluted peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for liquid chromatography. b. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift introduced by the ¹³C isotopes in the GalNAc-containing glycopeptides.

-

Data Analysis: a. Use specialized software to identify the glycopeptides and quantify the ratio of ¹³C-labeled to unlabeled peptides. This will provide information on the rate of glycoprotein biosynthesis and the sites of O-glycosylation.

Visualizing Glycosylation: Pathways and Workflows

Diagrams are essential for visualizing the complex processes of glycoprotein biosynthesis and the experimental workflows used to study them.

References

- 1. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-plex quantitative glycoproteomics using glycan/protein-stable isotope labeling in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative mapping of the in vivo O-GalNAc glycoproteome in mouse tissues identifies GalNAc-T2 O-glycosites in metabolic disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NMR Analysis of Glycoproteins Using D-N-Acetylgalactosamine-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-N-Acetylgalactosamine-13C (¹³C-GalNAc) for the isotopic labeling of glycoproteins in mammalian cells, enabling detailed structural and dynamic analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The study of glycoproteins at atomic resolution is essential for understanding their roles in health and disease, and for the development of novel therapeutics. NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of glycoproteins in solution. However, the low natural abundance of the NMR-active ¹³C isotope (1.1%) limits the sensitivity and resolution of NMR experiments on unlabeled biomolecules.

Metabolic labeling with ¹³C-enriched precursors is a robust strategy to overcome this limitation. By providing cells with ¹³C-GalNAc, this labeled monosaccharide is incorporated into the glycan structures of glycoproteins via the GalNAc salvage pathway. This targeted labeling approach enhances the NMR signals of the glycan moieties, facilitating their detailed characterization. These notes provide detailed protocols for the metabolic labeling of glycoproteins with ¹³C-GalNAc, their subsequent purification, and analysis by NMR.

Signaling and Metabolic Pathways

The incorporation of exogenous GalNAc into glycoproteins is primarily mediated by the GalNAc salvage pathway. Understanding this pathway is crucial for designing effective labeling strategies.

GalNAc Salvage Pathway

Exogenously supplied D-N-Acetylgalactosamine (GalNAc) is transported into the cell and subsequently phosphorylated by GalNAc kinase (GALK) to form GalNAc-1-phosphate. This intermediate is then converted to UDP-GalNAc by UDP-GalNAc pyrophosphorylase (AGX1/2). UDP-GalNAc serves as the activated sugar donor for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) in the Golgi apparatus, which catalyze the transfer of GalNAc to serine and threonine residues on proteins, initiating mucin-type O-glycosylation.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of glycoproteins with ¹³C-GalNAc, their purification, and preparation for NMR analysis. Optimization may be required for specific cell lines and target proteins.

Protocol 1: Metabolic Labeling of Glycoproteins with ¹³C-GalNAc in Mammalian Cells

Materials:

-

Mammalian cell line of choice (e.g., HEK293, CHO)

-

Complete cell culture medium (e.g., DMEM, F-12)

-

Fetal Bovine Serum (FBS)

-

D-N-Acetylgalactosamine-¹³C (¹³C-GalNAc)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Culture the mammalian cells in their recommended complete medium until they reach approximately 70-80% confluency.

-

Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed sterile PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with an appropriate concentration of ¹³C-GalNAc. A typical starting concentration is 50-200 µM. The optimal concentration should be determined empirically.

-

Metabolic Labeling: Add the labeling medium to the cells and incubate for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized to maximize labeling efficiency while maintaining cell viability.

-

Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream purification strategy.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collection: Collect the supernatant containing the ¹³C-labeled glycoproteins for subsequent purification.

Protocol 2: Purification of ¹³C-Labeled Glycoproteins

The purification strategy will be highly dependent on the specific glycoprotein of interest. A general workflow often involves affinity chromatography followed by size-exclusion chromatography.

Materials:

-

Clarified cell lysate containing ¹³C-labeled glycoproteins

-

Affinity chromatography resin specific for the target protein (e.g., Ni-NTA for His-tagged proteins, Protein A/G for antibodies)

-

Appropriate wash and elution buffers for affinity chromatography

-

Size-exclusion chromatography (SEC) column

-

NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O)

Procedure:

-

Affinity Chromatography: Load the clarified cell lysate onto the equilibrated affinity column.

-

Washing: Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the ¹³C-labeled glycoprotein using the appropriate elution buffer.

-

Buffer Exchange and Concentration: Concentrate the eluted protein and exchange the buffer into the SEC running buffer.

-

Size-Exclusion Chromatography: Inject the concentrated sample onto an SEC column to separate the glycoprotein from aggregates and other contaminants.

-

Fraction Collection: Collect the fractions corresponding to the monomeric glycoprotein.

-

NMR Sample Preparation: Pool the pure fractions, concentrate to the desired concentration for NMR (typically 0.1-1 mM), and exchange the buffer to the final NMR buffer using a centrifugal filter unit.

Experimental Workflow

The overall workflow for NMR analysis of glycoproteins metabolically labeled with ¹³C-GalNAc is summarized in the following diagram.

Data Presentation

The successful incorporation of ¹³C-GalNAc into glycoproteins can be confirmed and quantified using various NMR experiments. The 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it provides a fingerprint of the labeled glycan residues.

Table 1: Representative ¹³C Chemical Shifts for GalNAc Residues in Glycoproteins

The following table provides typical ¹³C chemical shift ranges for N-acetylgalactosamine residues attached to serine or threonine residues in glycoproteins. Actual chemical shifts may vary depending on the local environment and glycan structure.

| Carbon Atom | Chemical Shift Range (ppm) |

| C1 | 98.0 - 102.0 |

| C2 | 50.0 - 54.0 |

| C3 | 70.0 - 74.0 |

| C4 | 68.0 - 72.0 |

| C5 | 75.0 - 79.0 |

| C6 | 61.0 - 64.0 |

| CO (acetyl) | 174.0 - 177.0 |

| CH₃ (acetyl) | 22.0 - 25.0 |

Table 2: Expected Labeling Efficiency and NMR Observables

The efficiency of metabolic labeling can be assessed by comparing the intensities of signals from labeled and unlabeled samples or through quantitative NMR methods.

| Parameter | Expected Outcome | Method of Assessment |

| ¹³C Incorporation Efficiency | 50-90% depending on cell line, incubation time, and concentration of ¹³C-GalNAc. | Comparison of ¹H-¹³C HSQC signal intensities, Mass Spectrometry. |

| NMR Signal Enhancement | Significant increase in signal-to-noise for glycan resonances in ¹³C-edited NMR experiments. | Comparison of spectra from labeled and unlabeled samples. |

| Key NMR Experiments | 2D ¹H-¹³C HSQC, 3D NOESY-HSQC, 3D TOCSY-HSQC. | Standard NMR pulse sequences for labeled proteins. |

| Structural Information | Linkage analysis, conformational dynamics of glycans, protein-glycan interactions. | Analysis of chemical shifts, NOEs, and J-couplings. |

Conclusion

The use of D-N-Acetylgalactosamine-¹³C for metabolic labeling provides a powerful tool for the detailed NMR analysis of glycoproteins. The protocols and data presented here offer a solid foundation for researchers to apply this technique to their specific systems of interest. This approach will undoubtedly contribute to a deeper understanding of the structure-function relationships of glycoproteins, paving the way for advancements in biology and medicine.

Application Notes and Protocols: D-N-Acetylgalactosamine-13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-N-Acetylgalactosamine (GalNAc) is a critical monosaccharide involved in the post-translational modification of proteins, primarily through mucin-type O-glycosylation. This process is initiated by the transfer of GalNAc to serine or threonine residues of proteins, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). Aberrant O-glycosylation is a hallmark of various diseases, including cancer, making the quantitative analysis of GalNAc metabolism a key area of research for biomarker discovery and therapeutic development.[1]

Metabolic flux analysis (MFA) using stable isotope tracers, such as D-N-Acetylgalactosamine-13C (¹³C-GalNAc), is a powerful technique to quantitatively track the metabolic fate of this sugar through cellular pathways.[2][3] By introducing ¹³C-GalNAc to cells, researchers can trace the incorporation of the ¹³C label into downstream metabolites, such as UDP-GalNAc and O-linked glycans. Subsequent analysis by mass spectrometry allows for the determination of the relative or absolute rates (fluxes) of the metabolic reactions involved. This provides a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.[4]

These application notes provide a detailed, step-by-step guide for conducting a ¹³C-GalNAc metabolic flux analysis experiment, from cell culture and labeling to sample preparation and data analysis.

Metabolic Pathways of D-N-Acetylgalactosamine

The primary metabolic route for exogenous GalNAc is the GalNAc salvage pathway . This pathway converts GalNAc into its activated form, UDP-GalNAc, which is the donor substrate for the GalNAc-Ts in the Golgi apparatus. The key steps are:

-

Phosphorylation: GalNAc is phosphorylated to GalNAc-1-phosphate by GalNAc kinase (GALK2).

-

UDP-Sugar Formation: GalNAc-1-phosphate is converted to UDP-GalNAc by UDP-GalNAc pyrophosphorylase (UAP1).

UDP-GalNAc is then transported into the Golgi where it is used for the initiation of mucin-type O-glycosylation.[5]

Experimental Workflow

The overall workflow for a ¹³C-GalNAc metabolic flux analysis experiment is depicted below. It involves cell culture with the isotopic tracer, quenching of metabolism, extraction of metabolites and glycoproteins, sample processing, and finally, analysis by mass spectrometry followed by data modeling.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹³C-GalNAc Labeling

This protocol describes the culture of adherent mammalian cells and subsequent labeling with ¹³C-GalNAc.

Materials:

-

Adherent cell line of interest (e.g., HeLa, HEK293, cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture plates (e.g., 6-well or 10 cm dishes)

-

D-N-Acetylgalactosamine, uniformly ¹³C-labeled ([U-¹³C]-GalNAc)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of labeling. Allow cells to attach and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with a final concentration of [U-¹³C]-GalNAc. A typical starting concentration is 1 mM, but this may need to be optimized for your specific cell line and experimental goals.[6] Ensure the complete dissolution of the labeled substrate.

-

Labeling: Aspirate the existing medium from the cell culture plates and gently wash the cells once with sterile PBS.

-

Add the prepared ¹³C-GalNAc labeling medium to the cells.

-

Incubation: Return the cells to the incubator and incubate for a specific duration. To determine the time required to reach isotopic steady state, a time-course experiment is recommended (e.g., collecting samples at 0, 2, 6, 12, and 24 hours).[4][7] Isotopic steady state is reached when the isotopic enrichment of key metabolites, like UDP-GalNAc, no longer changes over time.[4]

Protocol 2: Quenching and Extraction of Metabolites and Proteins

This protocol describes the rapid quenching of metabolic activity and the subsequent extraction of polar metabolites (including UDP-sugars) and proteins.

Materials:

-

Cold PBS (4°C)

-

Cold 80% methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of reaching -9°C and 14,000 x g

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching: Remove the culture plates from the incubator and immediately aspirate the labeling medium.

-

Quickly wash the cells with cold PBS to remove any remaining extracellular tracer.

-

Add a sufficient volume of -80°C 80% methanol to the plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

-

Scrape the lysed cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Separation of Fractions: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

The supernatant contains the polar metabolites (including ¹³C-UDP-GalNAc). Carefully transfer the supernatant to a new tube.

-

The pellet contains proteins, DNA, and other macromolecules. This pellet can be stored at -80°C for subsequent O-glycoprotein analysis.

-

Drying: Dry the metabolite extract (supernatant) using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until LC-MS analysis.

Protocol 3: Analysis of ¹³C-UDP-GalNAc by LC-MS

This protocol outlines the analysis of the isotopic enrichment in UDP-GalNAc using liquid chromatography-mass spectrometry.

Materials:

-

Dried metabolite extract

-

LC-MS grade water and acetonitrile

-

Ammonium hydroxide or other suitable mobile phase additives

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase (e.g., 50 µL of 80% acetonitrile in water).

-

LC Separation: Inject the sample onto a HILIC column for chromatographic separation of UDP-GalNAc from other metabolites. A gradient of decreasing acetonitrile concentration is typically used. It is crucial to achieve chromatographic separation of UDP-GalNAc and its epimer UDP-GlcNAc for accurate quantification.[8]

-

Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode.

-

Acquire full scan MS data over a relevant m/z range to detect the different isotopologues of UDP-GalNAc. The mass of each isotopologue will increase by 1 Da for each ¹³C atom incorporated.

-

Data Analysis: Extract the ion chromatograms for each isotopologue of UDP-GalNAc (from M+0 to M+n, where n is the number of carbon atoms in the molecule that can be labeled).

-

Calculate the mass isotopomer distribution (MID) by determining the fractional abundance of each isotopologue. Correct for the natural abundance of ¹³C.

Protocol 4: Analysis of ¹³C-labeled O-linked Glycans

This protocol describes the release of O-linked glycans from the protein pellet and their subsequent analysis.

Materials:

-

Protein pellet from Protocol 2

-

Denaturing buffer (e.g., with SDS and DTT)

-

Protease (e.g., Trypsin)

-

Chemoenzymatic O-glycan release kit (e.g., EXoO method) or chemical release reagents (e.g., reductive β-elimination).[9][10][11]

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

-

LC-MS/MS system with a porous graphitized carbon (PGC) or HILIC column

Procedure:

-

Protein Digestion: Resuspend the protein pellet in a denaturing buffer, reduce and alkylate the cysteines, and then digest the proteins into peptides using a protease like trypsin.

-

O-glycan Release:

-

Chemoenzymatic Release: Utilize a method like EXoO, which involves conjugating peptides to a solid support followed by release of intact O-linked glycopeptides using an O-glycan-dependent protease.[10][12] This method allows for site-specific analysis.

-

Chemical Release: Alternatively, use reductive β-elimination to release O-glycans as alditols. This method provides information on the overall O-glycan profile but loses site-specific information.[11]

-

-

Glycan/Glycopeptide Cleanup: Purify the released glycans or glycopeptides using SPE to remove salts and other contaminants.[13]

-

LC-MS/MS Analysis: Analyze the purified sample by LC-MS/MS.

-

Data Acquisition: Acquire data in a data-dependent manner, triggering MS/MS fragmentation on the most abundant precursor ions. The fragmentation spectra will provide structural information about the glycans and the peptide backbone (for glycopeptides).

-

Data Analysis: Identify the ¹³C-labeled glycans or glycopeptides and determine their mass isotopomer distributions. The mass shift will indicate the number of ¹³C-GalNAc moieties incorporated.

Data Presentation

Quantitative data from ¹³C-GalNAc MFA should be summarized in clear and structured tables.

Table 1: Mass Isotopomer Distribution of UDP-GalNAc

This table shows the fractional abundance of each isotopologue of UDP-GalNAc after labeling cells with [U-¹³C]-GalNAc. The data presented here is hypothetical but representative of what would be observed.

| Isotopologue | Mass Shift (Da) | Fractional Abundance (%) |

| M+0 | 0 | 5.2 |

| M+1 | +1 | 1.8 |

| M+2 | +2 | 0.5 |

| M+3 | +3 | 0.2 |

| M+4 | +4 | 0.1 |

| M+5 | +5 | 0.2 |

| M+6 | +6 | 0.5 |

| M+7 | +7 | 1.5 |

| M+8 | +8 | 90.0 |

Table 2: ¹³C-Labeling in a Specific O-linked Glycan (Core 1 Structure)

This table illustrates the expected labeling pattern in a simple Core 1 O-glycan (Gal-GalNAc-Ser/Thr) after labeling with [U-¹³C]-GalNAc.

| Glycan Structure | Labeled Moiety | Expected Mass Shift (Da) | Observed Fractional Abundance (%) |

| Gal-GalNAc-Ser/Thr | ¹²C-GalNAc | 0 | 8.5 |

| Gal-GalNAc-Ser/Thr | ¹³C-GalNAc | +8 | 91.5 |

Table 3: Calculated Metabolic Fluxes

This table presents a conceptual layout of how calculated metabolic fluxes would be reported. The values are hypothetical and would be derived from computational modeling of the mass isotopomer distribution data. Fluxes are typically reported in units of nmol/mg protein/hour.

| Metabolic Reaction | Flux (nmol/mg protein/h) | Confidence Interval (95%) |

| GalNAc Transport | 50.2 | 48.5 - 51.9 |

| GalNAc Phosphorylation (GALK2) | 48.1 | 46.3 - 49.9 |

| UDP-GalNAc Synthesis (UAP1) | 47.5 | 45.8 - 49.2 |

| Mucin-type O-glycosylation | 35.2 | 33.1 - 37.3 |

| Other UDP-GalNAc Fates | 12.3 | 11.0 - 13.6 |

Conclusion

This compound metabolic flux analysis is a powerful technique for elucidating the dynamics of O-glycosylation pathways. By providing a quantitative measure of metabolic pathway activity, this method can offer critical insights into the altered glycosylation patterns observed in various diseases. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute these complex experiments, ultimately contributing to a deeper understanding of the role of GalNAc metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Mapping the O-glycoproteome using site-specific extraction of O-linked glycopeptides (EXoO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. O-Linked Glycan Strategies [sigmaaldrich.com]

- 12. biorxiv.org [biorxiv.org]

- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 14. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mapping O-glycosylation Sites Using OpeRATOR and LC-MS | Springer Nature Experiments [experiments.springernature.com]

Application Note: Analysis of D-N-Acetylgalactosamine-¹³C Labeled Glycans

Audience: Researchers, scientists, and drug development professionals.

Introduction O-linked glycosylation initiated by N-acetylgalactosamine (O-GalNAc) is a critical post-translational modification influencing protein folding, stability, and function.[1][2][3] Studying the dynamics of O-GalNAc glycosylation is essential for understanding its role in health and disease, and for the development of biotherapeutics where glycosylation patterns can affect efficacy and safety.[4][5] Metabolic labeling with stable isotopes, such as D-N-Acetylgalactosamine-¹³C (¹³C-GalNAc), offers a powerful strategy to trace and quantify changes in glycan structures and dynamics. This approach involves introducing ¹³C-labeled precursors into cell culture, where they are incorporated into glycan biosynthetic pathways.[6][7] The resulting labeled glycoproteins can then be analyzed by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural and quantitative information.[8][9][10]

Principle of the Method Cells readily take up peracetylated ¹³C-GalNAc, a membrane-permeable precursor. Intracellular esterases remove the acetyl groups, and the resulting ¹³C-GalNAc is converted by the GalNAc salvage pathway into the nucleotide sugar donor, UDP-¹³C-GalNAc.[7] This labeled donor is then utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) in the Golgi apparatus to initiate O-glycosylation on serine and threonine residues of proteins.[1][2] The incorporated ¹³C atoms act as a stable isotopic tag, allowing for the differentiation and quantification of newly synthesized glycans from the pre-existing, unlabeled glycan pool.

Key Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique ideal for identifying and quantifying ¹³C-labeled glycans.[10] The mass difference between the labeled (¹³C) and unlabeled (¹²C) versions of a glycan allows for their distinct detection and relative quantification.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides rapid, high-throughput profiling of released glycans. It is particularly useful for obtaining an overall snapshot of the glycome.[11] Permethylation of glycans is a common derivatization technique used to enhance ionization efficiency and stabilize sialic acids for MALDI analysis.[12][13]

-

Liquid Chromatography-Electrospray Ionization (LC-ESI) MS: Couples the separation power of liquid chromatography with the sensitivity of mass spectrometry.[11] This technique, often using hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) columns, can separate complex glycan isomers, providing deeper structural insights and more accurate quantification.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of glycans at atomic resolution.[9][15] The incorporation of ¹³C labels significantly enhances the sensitivity and resolution of NMR experiments.

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This 2D NMR experiment correlates proton and carbon signals, providing a unique fingerprint for each sugar residue. The presence of ¹³C labels allows for unambiguous signal assignment, which can be challenging in complex, unlabeled glycans.[16][17]

-

Saturation Transfer Difference (STD) NMR: When combined with specific ¹³C labeling, STD-NMR can precisely identify the binding epitopes of glycans interacting with proteins, such as galectins.[17][18] This is invaluable for drug development and understanding protein-carbohydrate interactions.

Visualized Workflows and Pathways

Caption: Metabolic pathway for ¹³C-GalNAc incorporation.

Caption: Experimental workflow for MS analysis of labeled glycans.

Caption: Experimental workflow for NMR analysis of labeled glycans.

Quantitative Data Summary

The primary quantitative output from MS-based analysis is the relative abundance of specific glycans. By comparing the signal intensity of the ¹²C-glycan (natural abundance) with its ¹³C-labeled counterpart, researchers can determine changes in glycan expression or turnover under different experimental conditions.

Table 1: Example LC-MS Data for Relative Quantification of a Glycan

| Glycan Structure | Isotope | m/z (Observed) | Retention Time (min) | Peak Area (Control) | Peak Area (Treated) | Fold Change |

|---|---|---|---|---|---|---|

| HexNAc(1)Hex(1) | ¹²C | 387.14 | 5.2 | 1.5 E+7 | 1.6 E+7 | 1.07 |

| HexNAc(1)Hex(1) | ¹³C | 395.17 | 5.2 | 8.2 E+6 | 2.5 E+7 | 3.05 |

| HexNAc(2)Hex(1) | ¹²C | 590.22 | 6.8 | 9.8 E+6 | 1.1 E+7 | 1.12 |

| HexNAc(2)Hex(1) | ¹³C | 606.27 | 6.8 | 4.5 E+6 | 2.1 E+7 | 4.67 |

Note: This table presents hypothetical data for illustrative purposes. The mass shift of +8 Da for HexNAc assumes all carbons in the GalNAc residue are ¹³C labeled.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Cell Culture: Plate mammalian cells (e.g., HEK293, CHO) in appropriate growth medium and culture until they reach 70-80% confluency.

-